

Spectroscopic data (NMR, IR) for (4-Bromophenylethynyl)trimethylsilane

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Compound of Interest

Compound Name:	(4-Bromophenylethynyl)trimethylsilane
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Technical Guide: (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of **(4-Bromophenylethynyl)trimethylsilane**, a versatile building block in organic synthesis. Its utility in forming carbon-carbon bonds, particularly through Sonogashira coupling, makes it a valuable reagent in the development of pharmaceuticals, organic materials, and nanomaterials.^[1]

Spectroscopic Data

The structural characterization of **(4-Bromophenylethynyl)trimethylsilane** is supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data.

¹H NMR (Proton NMR) Data^[1]

Solvent: CDCl₃ Frequency: 500 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.19-7.06	m (multiplet)	4H	Aromatic Protons (Ar-H)
0.00	s (singlet)	9H	Trimethylsilyl Protons (-Si(CH ₃) ₃)

¹³C NMR (Carbon NMR) Data[1]

Solvent: CDCl₃ Frequency: 125 MHz

Chemical Shift (δ) ppm	Assignment
133.5	Aromatic Carbon (Ar-C)
131.6	Aromatic Carbon (Ar-C)
122.8	Aromatic Carbon (Ar-C)
122.3	Aromatic Carbon attached to Bromine (Ar-C-Br)
104.0	Alkyne Carbon (-C≡C-Si(CH ₃) ₃)
95.7	Alkyne Carbon (Ar-C≡C-)
0.00	Trimethylsilyl Carbon (-Si(CH ₃) ₃)

IR (Infrared) Spectroscopy Data

The following table lists the characteristic infrared absorption bands for the functional groups present in **(4-Bromophenylethynyl)trimethylsilane**.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3030	C-H Stretch	Aromatic
~2150	C≡C Stretch	Alkyne
1500-1600	C=C Stretch	Aromatic Ring
1250, 840, 760	Si-C Stretch and CH ₃ Rock	Trimethylsilyl
810-840	C-H Out-of-plane Bend	p-Disubstituted Aromatic Ring
~1070	C-Br Stretch	Aryl Bromide

Experimental Protocols

Synthesis of (4-Bromophenylethynyl)trimethylsilane via Sonogashira Coupling[2]

This protocol details the palladium-catalyzed Sonogashira coupling of 4-bromo-1-iodobenzene and trimethylsilylacetylene.[2]

Materials:

- 1-Bromo-4-iodobenzene
- Ethynyltrimethylsilane
- Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
- Cuprous iodide (CuI)
- Triethylamine (TEA)
- Ethyl acetate (EtOAc)
- Water
- Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Hexane

Procedure:

- To a two-necked round-bottomed flask equipped with a magnetic stirrer, add triethylamine (200 mL).
- Add 1-bromo-4-iodobenzene (24.00 g, 84.83 mmol) to the flask at room temperature under a nitrogen atmosphere.
- Stir the mixture for 5 minutes.
- Sequentially add ethynyltrimethylsilane (13.19 mL, 93.31 mmol), dichlorobis(triphenylphosphine)palladium(II) (2.98 g, 4.24 mmol), and cuprous iodide (1.62 g, 8.48 mmol).
- Continue stirring the reaction mixture at room temperature for 30 minutes.
- Upon completion of the reaction, perform an extraction with ethyl acetate and water.
- Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography using hexane as the eluent to yield **(4-Bromophenylethynyl)trimethylsilane** as a white solid.

Protocol for Spectroscopic Analysis

NMR Sample Preparation:

- Accurately weigh 5-25 mg of the solid **(4-Bromophenylethynyl)trimethylsilane** for ^1H NMR, or 20-50 mg for ^{13}C NMR.^[3]
- Transfer the solid to a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.^[3]

- Gently vortex or sonicate the mixture to ensure complete dissolution.
- Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Acquisition of NMR Spectra:

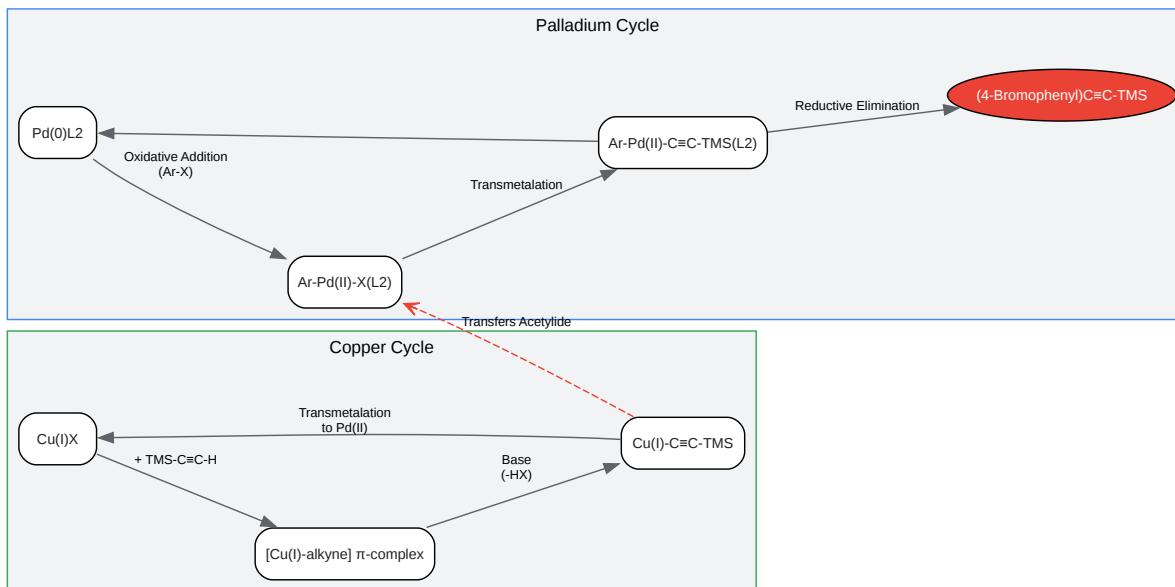
- Insert the prepared NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Tune the probe for the desired nucleus (^1H or ^{13}C).
- Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

Acquisition of IR Spectra:

- For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used.
- Place a small amount of the solid **(4-Bromophenylethynyl)trimethylsilane** directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the infrared spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).

Reaction Mechanism Visualization

The synthesis of **(4-Bromophenylethynyl)trimethylsilane** is a classic example of a Sonogashira coupling reaction, which involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.



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Caption: Catalytic cycles of the Sonogashira coupling reaction.

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